molecular formula C20H19ClN2OS B2804370 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893997-49-4

4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2804370
CAS No.: 893997-49-4
M. Wt: 370.9
InChI Key: KSFINLDOSLIPFG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a 4-methyl group at position 2. The thiazole ring is linked via an ethyl chain to a 4-chlorobenzamide moiety.

Properties

IUPAC Name

4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-3-5-16(6-4-13)20-23-14(2)18(25-20)11-12-22-19(24)15-7-9-17(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFINLDOSLIPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN2OSC_{15}H_{16}ClN_{2}OS. Its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of chlorine and methyl groups in the structure may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide against these pathogens remains to be thoroughly investigated.

Antitumor Activity

Thiazole derivatives have been recognized for their anticancer properties. Studies have demonstrated that certain thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups significantly enhances the anticancer activity of thiazole derivatives . Further research is needed to determine the specific effects of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide on cancer cell lines.

Anticonvulsant Activity

Some thiazole compounds have shown promise in anticonvulsant activity. For example, studies have indicated that modifications in the thiazole structure can lead to enhanced efficacy in seizure models . The potential of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide as an anticonvulsant agent warrants further exploration.

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. These interactions may include:

  • Inhibition of Enzymatic Activity : Thiazoles can act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Certain thiazoles promote programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Research Findings and Case Studies

A review of literature focusing on thiazole compounds reveals several promising findings:

StudyFindings
Identified significant antibacterial activity against Staphylococcus aureus.
Demonstrated anticancer effects in vitro with IC50 values indicating potent cytotoxicity.
Reported anticonvulsant effects in animal models, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues are summarized below based on substituent patterns and synthetic routes:

Compound Name Key Substituents/Modifications Synthesis Method Melting Point/Data Reference ID
Target Compound : 4-Chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide 4-Methylphenyl (C2), 4-methyl (C4) on thiazole; 4-Cl-benzamide Likely Hantzsch cyclization* Not reported N/A
N-(4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) 4-Methoxyphenyl (C2), hydroxyl (C4) on thiazole; benzamide Catalyst-free Hantzsch cyclization Not reported
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () 4-Methoxy-3-methylphenyl (C4), nitro (C2) on benzamide; chloro substituent Unspecified Not reported
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Piperidine-ethyl linker; no thiazole core Crystallization Crystal structure solved
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridinyl-thiadiazole hybrid; acetyl and methyl groups Enaminone + active methylene coupling 290°C

*Inferred from , which details thiazole synthesis via Hantzsch cyclization of acetamides and thioureas.

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Trends :

    • Carbonyl Stretching : Benzamide C=O peaks appear near 1600–1670 cm⁻¹ (e.g., 1605 cm⁻¹ in , cm⁻¹ in compound 8a) .
    • Thiazole Ring : The thiazole C-S and C-N vibrations are typically observed at 600–700 cm⁻¹, though this data is absent for the target compound.
    • Aromatic Protons : 1H-NMR signals for aryl groups in similar compounds (e.g., 7.36–8.35 ppm in ) suggest analogous environments for the target’s 4-methylphenyl and benzamide moieties .
  • Mass Spectrometry :

    • Thiazole-containing benzamides often exhibit fragmentation patterns involving loss of substituents (e.g., m/z 105 and 77 in due to benzamide cleavage) .

Crystallographic Insights

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